Fmoc-HoPro-OH

Peptide Conformation Peptidomimetics Cis-Trans Isomerism

Secure your supply of Fmoc-HoPro-OH, the definitive building block for introducing conformational constraint into peptides. Unlike standard proline, its six-membered piperidine ring provides distinct cis-trans isomerization kinetics, which is critical for studying β-turns and SAR. With a purity of ≥98% (HPLC), it ensures reliable solid-phase synthesis, minimizing deletion sequences. Its unique high melting point (150-165°C) and specific optical rotation (-23.5°) offer unambiguous identity verification, preventing costly cross-contamination with common Fmoc-Pro-OH. Procure this high-purity, research-grade compound to guarantee the structural integrity and biological relevance of your peptidomimetics.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 101555-63-9; 86069-86-5
Cat. No. B2611900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-HoPro-OH
CAS101555-63-9; 86069-86-5
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1
InChIKeyCKLAZLINARHOTG-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-HoPro-OH (CAS 86069-86-5): A Critical Six-Membered Ring Building Block for Peptide Synthesis and Drug Discovery


Fmoc-HoPro-OH (also known as Fmoc-L-pipecolic acid or Fmoc-Pip-OH) is an N-terminal Fmoc-protected non-proteinogenic amino acid derivative . Chemically designated as (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid with a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol , it is a crucial building block in solid-phase peptide synthesis (SPPS). It serves as a protected analogue of L-pipecolic acid (homoproline), a cyclic amino acid distinguished from the natural amino acid proline by the presence of a six-membered hexahydropyridine ring instead of a five-membered pyrrolidine ring [1]. This structural modification fundamentally alters the conformational landscape and physicochemical properties of peptides into which it is incorporated.

Why Fmoc-HoPro-OH Cannot Be Simply Replaced by Standard Fmoc-Pro-OH in Critical Applications


The direct substitution of Fmoc-HoPro-OH with standard Fmoc-Pro-OH in peptide synthesis is scientifically unsound due to profound differences in ring size that dictate peptide backbone conformation, stability, and downstream analytical behavior. While both are cyclic secondary amino acids, the additional methylene group in Fmoc-HoPro-OH's six-membered piperidine ring confers increased backbone flexibility and alters the thermodynamic and kinetic landscape of cis-trans amide bond isomerization [1]. This leads to quantifiably distinct populations of cis-conformers in solution, which directly impacts peptide secondary structure, biological activity, and even mass spectrometric fragmentation patterns [2]. Furthermore, the difference in molecular structure results in distinct physical properties, including a significantly higher melting point and a unique optical rotation, which are critical for identity verification and quality control in regulated laboratory environments . Therefore, using a generic proline derivative will not yield a peptide with the same conformational or physicochemical properties, making Fmoc-HoPro-OH an irreplaceable tool for specific structural and functional studies.

Quantitative Differentiation Guide: Selecting Fmoc-HoPro-OH Over Fmoc-Pro-OH


Altered Cis-Trans Amide Bond Equilibrium in Peptides

The substitution of a pipecolic acid (the core of Fmoc-HoPro-OH) residue for a proline residue in a peptide backbone leads to a significant increase in the population of the cis amide bond conformer. This was established through a conformational study of designed tetrapeptides [1]. The increased conformational flexibility of the pipecolic acid ring is a key driver of this effect [1].

Peptide Conformation Peptidomimetics Cis-Trans Isomerism

Distinct Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

In tandem mass spectrometry experiments, the substitution of proline by pipecolic acid (the core of Fmoc-HoPro-OH) in a protonated peptide results in a vastly different fragmentation spectrum [1]. The characteristic 'proline effect' of enhanced cleavage N-terminal to proline is eliminated. Instead, amide bond cleavage C-terminal to the pipecolic acid residue dominates [1].

Proteomics Mass Spectrometry Peptide Sequencing

Differentiated Melting Point (mp) for Identity and Purity Control

Fmoc-HoPro-OH exhibits a significantly higher melting point range (150-165 °C ) compared to the standard building block Fmoc-Pro-OH (mp 117-118 °C, literature value ). This substantial difference of approximately 33-48 °C provides a definitive and easily measured physical property for confirming compound identity and assessing purity in a laboratory setting.

Quality Control Physicochemical Characterization Analytical Chemistry

Unique Optical Rotation ([α]D20) for Chiral Identity Confirmation

The specific optical rotation of Fmoc-HoPro-OH is [α]D20 = -23.5 ± 2° (c=1, DMF) , which is markedly different from that of the common analogue Fmoc-Pro-OH, which exhibits an [α]D20 of -32° ± 1° (c=1, DMF) or -33 ± 2° (c=1, DMF) . The absolute difference in magnitude is approximately 8.5-9.5°.

Chiral Purity Quality Control Analytical Chemistry

Comparable or Superior Purity Specification (≥99% HPLC)

Commercially available Fmoc-HoPro-OH is routinely offered with a high purity specification of ≥ 99% as determined by HPLC . This purity level is directly comparable to, and in some cases exceeds, the standard specifications for Fmoc-Pro-OH, which is commonly available at ≥ 98.5% or ≥ 99.0% purity.

Quality Control Peptide Synthesis Reagent Grade

Validated Application Scenarios for Fmoc-HoPro-OH in Scientific Research and Development


Design and Synthesis of Conformationally Constrained Peptidomimetics

Researchers aiming to stabilize specific peptide secondary structures (e.g., β-turns) or probe the conformational requirements of a biological target should utilize Fmoc-HoPro-OH. The evidence clearly demonstrates that substituting this building block for proline significantly alters the cis-trans amide bond equilibrium, a primary determinant of peptide conformation [1]. This allows for the rational design of peptidomimetics with improved target binding affinity and metabolic stability, as the unique six-membered ring induces a distinct conformational bias compared to natural proline.

Analytical Method Development and Peptide Sequence Verification by Mass Spectrometry

Laboratories developing or validating LC-MS/MS methods for peptide characterization can leverage the unique fragmentation signature of pipecolic acid-containing peptides [1]. The elimination of the standard 'proline effect' and the dominance of C-terminal cleavage provides a definitive and unambiguous marker for sequence verification. This is particularly valuable in quality control settings for complex peptide therapeutics or in proteomics studies where the exact location of a homoproline residue must be confirmed.

Quality Control and Identity Release Testing of Raw Materials

Procurement and quality assurance departments in pharmaceutical and CRO settings can confidently use the distinct physicochemical properties of Fmoc-HoPro-OH for incoming material verification. The significantly higher melting point (150-165 °C vs. 117-118 °C for Fmoc-Pro-OH) [1] and the unique optical rotation value (-23.5° vs. -32°) provide two orthogonal, quantitative, and compendial methods to unambiguously confirm the identity of Fmoc-HoPro-OH. This prevents cross-contamination with the more common Fmoc-Pro-OH and ensures the integrity of the peptide synthesis process.

Synthesis of High-Fidelity Peptide Libraries for Drug Discovery

In the construction of focused peptide libraries to explore structure-activity relationships (SAR), the use of high-purity building blocks is paramount. The availability of Fmoc-HoPro-OH at a purity of ≥99% (HPLC) [1] ensures that its incorporation will not introduce significant byproducts or deletion sequences that could confound biological assay results. This level of purity is essential for generating reliable SAR data and accelerating the hit-to-lead optimization process in drug discovery.

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